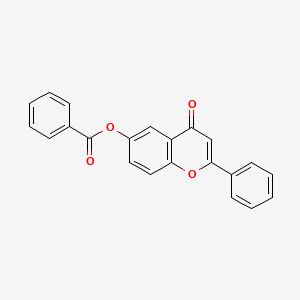

![molecular formula C20H13NO4 B5621317 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5621317.png)

2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid" often involves Heck-mediated synthesis and photochemically induced cyclization processes. For instance, the Heck coupling reaction has been employed in synthesizing naphtho[2,1-f]isoquinolines, a related structural class, through the coupling of trifluoromethanesulfonic acid 2-(2-ethoxycarbonylaminoethyl)phenyl esters and styrenes, followed by cyclization to give the target compounds (Pampín et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by detailed X-ray crystallography and NMR spectroscopy, providing insights into their molecular conformations and arrangements. For example, organotin(IV) carboxylates based on similar amide carboxylic acids have been synthesized and characterized, revealing their "ladder-like" molecular structure and supramolecular organizations mediated through hydrogen bonding and π-π interactions (Xiao et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving this compound class include carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization, which have been employed in the efficient synthesis of dihydroisoquinolines, highlighting the versatility and reactivity of these compounds (Obika et al., 2007).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystalline structure are crucial for understanding the applicability and handling of these compounds. The synthesis and characterization of related heteroacenes, for example, provide valuable data on their stability, solubility, and potential use in organic semiconductor devices (Zhang et al., 2011).

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific reactions, are fundamental aspects of these compounds. Studies on the synthesis of peptides containing tetrahydroquinoline-2-carboxylic acid derivatives offer insights into the absolute configurations and chemical reactivity of this class of compounds (Paradisi & Romeo, 1977).

Orientations Futures

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . Therefore, the future directions of “2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid” could involve further exploration of its potential therapeutic applications .

Mécanisme D'action

Target of Action

The compound, 2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid, is a derivative of quinoline . Quinoline and its derivatives are known to be biologically active compounds possessing several pharmacological activities . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . Therefore, the primary targets of this compound could be a variety of enzymes or receptors involved in these biological activities.

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, often involving electrophilic and nucleophilic substitution reactions . The compound’s interaction with its targets could result in changes to the target’s function, leading to the observed pharmacological effects.

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of the compound. Given the broad range of activities associated with quinoline derivatives, it’s likely that multiple pathways could be affected. These could include pathways related to inflammation, pain sensation, cardiovascular function, and more .

Pharmacokinetics

Quinoline derivatives are generally known to be soluble in ethanol, dichloromethane, and chloroform, and slightly soluble in water . This suggests that the compound could be well-absorbed and distributed in the body. The metabolism and excretion of the compound would likely depend on its specific chemical structure and the metabolic enzymes present in the body.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with quinoline derivatives, the compound could potentially have a variety of effects at the molecular and cellular level .

Action Environment

Environmental factors could influence the compound’s action, efficacy, and stability. For example, the compound’s solubility suggests that it could be affected by the hydration status of the body Additionally, factors such as pH could potentially affect the compound’s stability and activity

Propriétés

IUPAC Name |

2-(3-methylphenyl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO4/c1-11-4-2-5-12(10-11)21-18(22)15-7-3-6-13-14(20(24)25)8-9-16(17(13)15)19(21)23/h2-10H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWVDTJRVPAHIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C4C(=C(C=C3)C(=O)O)C=CC=C4C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[DE]isoquinoline-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-6-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5621238.png)

![2-({4-[hydroxy(pyridin-2-yl)methyl]piperidin-1-yl}methyl)-6-methylquinolin-4-ol](/img/structure/B5621241.png)

![5-[(3-methoxyphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5621270.png)

![2-(dimethylamino)-N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5621286.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[(2-chloro-4,5-difluorophenyl)acetyl]piperidine](/img/structure/B5621292.png)

![4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid](/img/structure/B5621296.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}nicotinic acid](/img/structure/B5621299.png)

![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-methyl-5-isoxazolecarboxamide](/img/structure/B5621309.png)

![N'-[(3S*,4R*)-1-(2-ethylisonicotinoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5621321.png)

![N-[4-(acetylamino)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5621341.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[(3R*,4S*)-4-hydroxy-3,4-dimethyl-1-piperidinyl]acetamide](/img/structure/B5621352.png)